molecular formula C8H15ClN2O2 B1413642 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2108830-94-8

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Cat. No.: B1413642
CAS No.: 2108830-94-8
M. Wt: 206.67 g/mol
InChI Key: WMMAZMPWQQEBPG-UHFFFAOYSA-N
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Description

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is a complex organic compound with a unique structure that includes a hexahydropyrrolo and oxazin ring system

Preparation Methods

The synthesis of 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides can yield various derivatives, which can then be further modified to produce the target compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride can undergo several types of chemical reactions:

Scientific Research Applications

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride exerts its effects involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

1,7a-dimethyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-8-5-9-3-6(8)4-12-7(11)10(8)2;/h6,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAZMPWQQEBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC(=O)N2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 2
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 3
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 4
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 5
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 6
1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

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